3-[2-(4-methoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound notable for its unique chromene and oxazine structures. This compound features a methoxyphenyl group and is classified under the category of heterocyclic compounds, specifically within the oxazine family. Its structural complexity suggests potential applications in medicinal chemistry and materials science.
The synthesis of 3-[2-(4-methoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves several synthetic steps. A common approach starts with a chromene derivative, which undergoes alkylation and cyclization reactions. The process often employs catalysts and specific solvents to optimize yield and purity.
The molecular formula of 3-[2-(4-methoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is .
Property | Value |
---|---|
Molecular Weight | 396.48 g/mol |
IUPAC Name | 3-[2-(4-methoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one |
InChI Key | YYZDEABWICPWEV-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=C(C=C4)O |
This structure indicates the presence of multiple functional groups that may influence its reactivity and biological activity.
The compound can participate in various chemical reactions:
The mechanism of action for 3-[2-(4-methoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one likely involves interaction with specific biological targets such as enzymes or receptors. This interaction may modulate various biological pathways depending on the context of its application in medicinal chemistry.
The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure. Its melting point and boiling point would need to be determined experimentally for precise characterization.
Key chemical properties include:
Relevant data on solubility and reactivity are essential for predicting behavior in different environments.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0